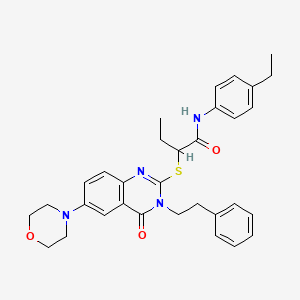

N-(2-hydroxy-2-methyl-4-phenylbutyl)-1-(p-tolyl)methanesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

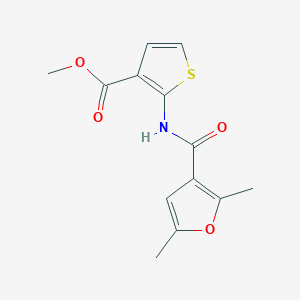

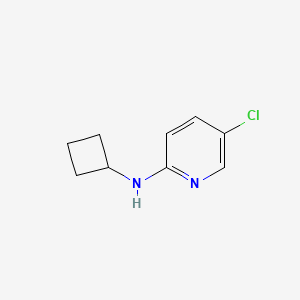

N-(2-hydroxy-2-methyl-4-phenylbutyl)-1-(p-tolyl)methanesulfonamide is a chemical compound that has been widely used in scientific research for its potential therapeutic applications. This compound is commonly referred to as PTM or PTM-S. PTM-S is a sulfonamide derivative that has been synthesized using various methods.

Wissenschaftliche Forschungsanwendungen

Structural Studies and Supramolecular Assembly

Research has demonstrated the synthesis and structural analysis of methanesulfonamide derivatives, highlighting their supramolecular assembly through hydrogen bonding and other intermolecular interactions. For instance, a study on nimesulidetriazole derivatives, which share structural similarities with N-(2-hydroxy-2-methyl-4-phenylbutyl)-1-(p-tolyl)methanesulfonamide, revealed the effect of substitution on their supramolecular assembly. These compounds exhibit intricate hydrogen bonding patterns that contribute to their stability and potential bioactive properties (Dey et al., 2015).

Electrophysiological Activity and Potential Therapeutic Applications

The synthesis of (4-methanesulfonamidophenoxy)propanolamines and their evaluation for potassium channel blocking activity suggest potential class III antiarrhythmic properties. Such compounds show promise for increasing cardiac action potential duration without affecting conduction velocity, indicating their potential as therapeutic agents in cardiovascular diseases (Connors et al., 1991).

Analytical Applications

Methanesulfonamide derivatives have also been utilized in analytical chemistry, for example, in the development of colorimetric assays for lipid peroxidation. These assays leverage the reactivity of methanesulfonamides with aldehydes under specific conditions, providing tools for measuring oxidative stress in biological samples (Gérard-Monnier et al., 1998).

Chemical Synthesis and Catalysis

In chemical synthesis, methanesulfonamide derivatives have been employed as intermediates for the construction of complex molecules. For instance, the one-step synthesis of 1-methylsulfonyl-indoles from N-(2-halophenyl)methanesulfonamides highlights the role of these compounds in facilitating regioselective transformations, which are valuable in the synthesis of pharmacologically active molecules (Sakamoto et al., 1988).

Proton-Donating Ability and Molecular Interactions

The study of the proton-donating ability of methanesulfonamide derivatives, such as trifluoro-N-(2-phenylacetyl)methanesulfonamide, provides insights into their chemical behavior and interactions. These properties are crucial for understanding the molecular basis of their biological activity and the design of new compounds with enhanced efficacy and specificity (Oznobikhina et al., 2009).

Eigenschaften

IUPAC Name |

N-(2-hydroxy-2-methyl-4-phenylbutyl)-1-(4-methylphenyl)methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25NO3S/c1-16-8-10-18(11-9-16)14-24(22,23)20-15-19(2,21)13-12-17-6-4-3-5-7-17/h3-11,20-21H,12-15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QORQFEOXZUIVTJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CS(=O)(=O)NCC(C)(CCC2=CC=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-1-isopropyl-1H-pyrazole-3-carboxamide](/img/structure/B2635722.png)

![5-(Azepan-1-yl)-3-(3-methylphenyl)triazolo[1,5-a]quinazoline](/img/structure/B2635727.png)

![N-[2-(2-methoxyphenyl)ethyl]-N'-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide](/img/structure/B2635728.png)

![Butanenitrile, 4-[4-(hydroxymethyl)phenoxy]-](/img/structure/B2635729.png)

![4-amino-N-[2-(benzenesulfonamido)ethyl]-1,2,5-oxadiazole-3-carboxamide](/img/structure/B2635733.png)

![N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1H-pyrazole-4-carboxamide](/img/structure/B2635742.png)